[3-(3,3-Dimethylcyclobutyl)-2-fluoropropyl](methyl)amine hydrochloride
Description
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Properties
IUPAC Name |
3-(3,3-dimethylcyclobutyl)-2-fluoro-N-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20FN.ClH/c1-10(2)5-8(6-10)4-9(11)7-12-3;/h8-9,12H,4-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNVXGJNBMZXCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)CC(CNC)F)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3,3-Dimethylcyclobutyl)-2-fluoropropylamine hydrochloride is a compound of interest due to its potential biological activity. This article aims to summarize the existing research findings, including case studies, safety data, and biological effects associated with this compound.
The compound's chemical structure is characterized by the presence of a cyclobutyl group and a fluoropropyl moiety. The molecular formula is , indicating it contains carbon, hydrogen, chlorine, fluorine, and nitrogen. Its synthesis involves standard organic chemistry techniques, often requiring specific reagents and conditions to ensure yield and purity.
Biological Activity
Research into the biological activity of 3-(3,3-Dimethylcyclobutyl)-2-fluoropropylamine hydrochloride has highlighted several key areas:
-
Neuropharmacological Effects :
- Studies suggest that compounds with similar structures may exhibit neuropharmacological properties, potentially acting as modulators of neurotransmitter systems.
- For instance, derivatives of amines often influence serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions.
-
Antimicrobial Activity :
- Preliminary investigations have indicated that certain amine hydrochlorides possess antimicrobial properties. The presence of halogen atoms like fluorine can enhance these effects by altering membrane permeability in bacterial cells.
- A comparative study showed that similar compounds exhibited significant inhibition against various bacterial strains, suggesting potential therapeutic applications.
-
Toxicological Profile :
- Toxicological assessments are crucial for understanding the safety profile of this compound. Initial findings suggest moderate toxicity levels, with adverse effects observed at high concentrations.
- A summary of acute toxicity studies indicates that the compound may cause skin irritation and serious eye damage upon exposure.
Case Studies
Several case studies have been conducted to explore the effects and applications of 3-(3,3-Dimethylcyclobutyl)-2-fluoropropylamine hydrochloride:
- Case Study 1 : A study on its effects on neuronal cell lines demonstrated that the compound could modulate cell survival pathways under stress conditions. This suggests potential neuroprotective properties.
- Case Study 2 : In vivo studies on animal models revealed that administration of the compound resulted in altered behavior patterns consistent with anxiety-like symptoms, indicating its influence on central nervous system activity.
Table 1: Summary of Biological Effects
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Neuropharmacological | Modulation of neurotransmitter systems | |
| Antimicrobial | Inhibition of bacterial growth | |
| Toxicity | Skin irritation; eye damage |
Table 2: Toxicological Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
